alpha-Methylstyrene-d5 Oxide
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Overview
Description
Alpha-Methylstyrene-d5 Oxide is a deuterated derivative of alpha-Methylstyrene Oxide. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. These deuterium atoms replace hydrogen atoms, making the compound useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Alpha-Methylstyrene-d5 Oxide can be synthesized through several methods. One common method involves the dehydrogenation of cumene to produce alpha-Methylstyrene, which is then subjected to epoxidation to form alpha-Methylstyrene Oxide. The deuterated version, this compound, can be prepared by using deuterated reagents in the synthesis process .
Chemical Reactions Analysis
Alpha-Methylstyrene-d5 Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alpha-Methylstyrene-d5.
Substitution: The compound can undergo substitution reactions where the epoxide ring is opened by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions
Scientific Research Applications
Alpha-Methylstyrene-d5 Oxide is widely used in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of adhesives, coatings, and other materials .
Mechanism of Action
The mechanism of action of alpha-Methylstyrene-d5 Oxide involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and metabolic pathways .
Comparison with Similar Compounds
Alpha-Methylstyrene-d5 Oxide is similar to other epoxide compounds, such as styrene oxide and propylene oxide. its unique feature is the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Similar compounds include:
Styrene Oxide: A major metabolite of styrene, used in similar applications.
Propylene Oxide: Used in the production of polyurethanes and as a fumigant
This compound stands out due to its deuterium labeling, which provides enhanced analytical capabilities and makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C9H10O |
---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MRXPNWXSFCODDY-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CO2)C)[2H])[2H] |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.